molecular formula C13H11ClN2O B337237 N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide

N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B337237
M. Wt: 246.69 g/mol
InChI Key: RCOMTIIXSKRBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide moiety attached to a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide typically involves the condensation of 3-chloro-4-methylaniline with nicotinic acid or its derivatives. One common method includes the reaction of 3-chloro-4-methylaniline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)nicotinamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide

Uniqueness

N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)

InChI Key

RCOMTIIXSKRBSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.